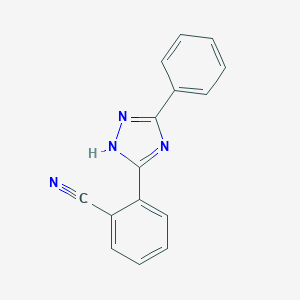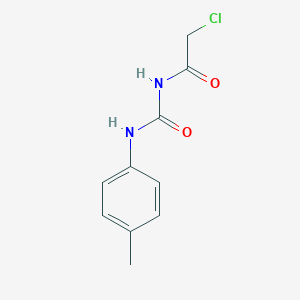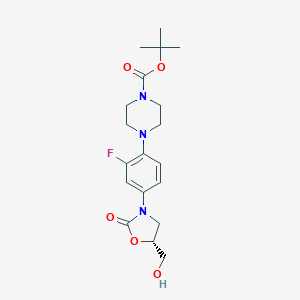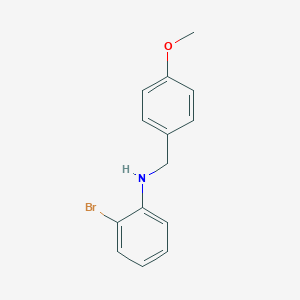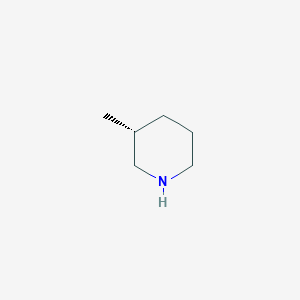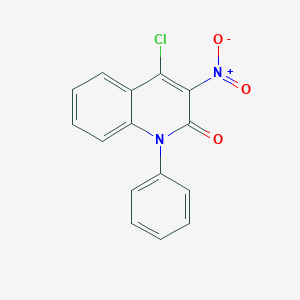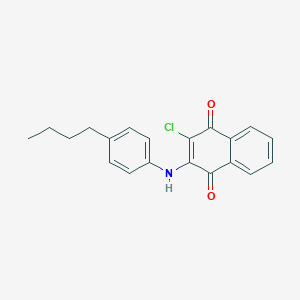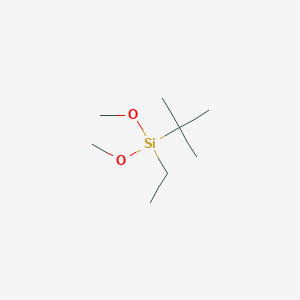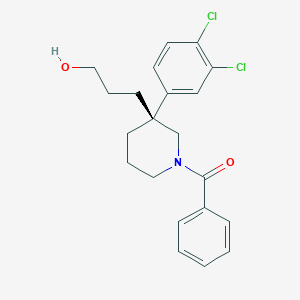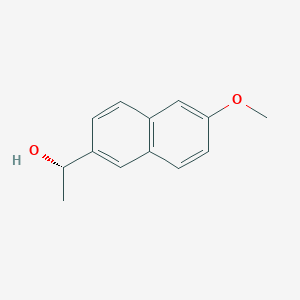
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)-, also known as (-)-β-naphthoxyacetic acid, is a chiral compound that has been widely studied for its potential applications in the fields of pharmaceuticals and agriculture. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and plant growth-regulating effects.
Mécanisme D'action
The mechanism of action of (-)-β-naphthoxyacetic acid is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways. In the case of anti-inflammatory effects, (-)-β-naphthoxyacetic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In the case of anti-cancer effects, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells through the modulation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and MAPK pathways.
Effets Biochimiques Et Physiologiques
(-)-β-naphthoxyacetic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, (-)-β-naphthoxyacetic acid has been found to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In terms of physiological effects, studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Avantages Et Limitations Des Expériences En Laboratoire
(-)-β-naphthoxyacetic acid has several advantages for lab experiments. First, this compound is relatively easy to synthesize and purify. Second, (-)-β-naphthoxyacetic acid has been extensively studied, and its biological activities and mechanisms of action are well-characterized. Third, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using (-)-β-naphthoxyacetic acid in lab experiments. For example, this compound may exhibit off-target effects, and its biological activities may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of (-)-β-naphthoxyacetic acid. First, further studies are needed to elucidate the mechanisms of action of this compound, particularly in the context of anti-inflammatory and anti-cancer effects. Second, the potential applications of (-)-β-naphthoxyacetic acid in the agricultural industry should be further explored, with a focus on its effects on crop yield and quality. Third, the development of novel derivatives of (-)-β-naphthoxyacetic acid may lead to compounds with improved biological activities and selectivity. Fourth, the use of (-)-β-naphthoxyacetic acid as a tool for studying various biological processes, such as cell signaling and gene expression, should be further explored. Finally, the potential therapeutic applications of (-)-β-naphthoxyacetic acid in various diseases, such as cancer and inflammatory disorders, should be further investigated.
Méthodes De Synthèse
(-)-β-naphthoxyacetic acid can be synthesized through a multi-step process starting from naphthalene. The first step involves the bromination of naphthalene to yield 2-bromonaphthalene, which is then reacted with sodium ethoxide to form the corresponding sodium salt. The sodium salt is then reacted with (S)-2-chloropropionic acid to yield (-)-β-naphthoxyacetic acid.
Applications De Recherche Scientifique
(-)-β-naphthoxyacetic acid has been extensively studied for its potential applications in the fields of pharmaceuticals and agriculture. In the pharmaceutical industry, this compound has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that (-)-β-naphthoxyacetic acid inhibits the production of inflammatory cytokines and reduces the growth of cancer cells in vitro and in vivo. In the agricultural industry, (-)-β-naphthoxyacetic acid has been found to regulate plant growth and development. Studies have shown that this compound promotes root growth and enhances the resistance of plants to environmental stress.
Propriétés
Numéro CAS |
119341-64-9 |
|---|---|
Nom du produit |
1-(6-Methoxynaphthalen-2-yl)ethanol, (-)- |
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(1S)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m0/s1 |
Clé InChI |
OUVJWFRUESFCCY-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Synonymes |
(S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



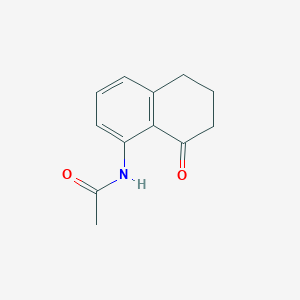
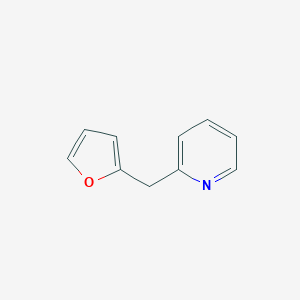
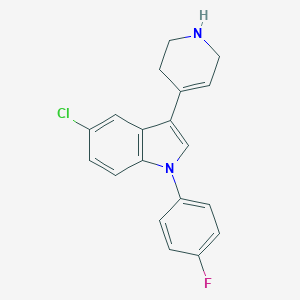
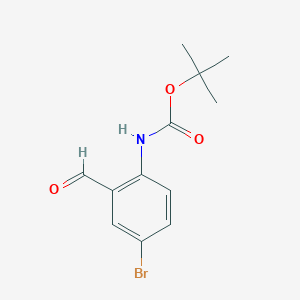
![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
